Mecambridine

Description

Historical Context of Discovery and Initial Investigations

The initial discovery and characterization of mecambridine are rooted in the phytochemical exploration of the Papaveraceae family, a plant family renowned for its rich and complex alkaloid content. This compound, which is also known by the synonyms Oreophiline and Mecambrine, was first isolated from Papaver oreophilum. Subsequent studies also identified its presence in other related species, such as Papaver armeniacum and Papaver rhoeas.

Early investigations into this compound focused on its isolation from plant material and the elucidation of its complex chemical structure. Through the use of spectroscopic methods, researchers determined that this compound belongs to the retroprotoberberine subclass of isoquinoline (B145761) alkaloids. Its structure features a tetracyclic core, distinguishing it within the broader family of benzylisoquinoline alkaloids. These initial chemical studies laid the groundwork for understanding its properties and for later investigations into its biological effects.

Significance within Natural Products Chemistry and Chemical Biology Research

The significance of this compound in natural products chemistry stems from its distinct retroprotoberberine scaffold. Alkaloids, as a class, are known for their structural complexity and potent biological activities, making them compelling targets for both isolation studies and total synthesis efforts. The unique arrangement of atoms and stereochemistry in this compound presents a notable challenge and point of interest for synthetic chemists who aim to construct complex natural molecules in the laboratory.

In the realm of chemical biology, this compound is significant due to its demonstrated biological activity, particularly its potential as an anticancer agent. vdoc.pubuzicps.uz Natural products are a vital source of new therapeutic leads, and research into the effects of this compound on cancer cells has provided valuable insights. vdoc.pubuzicps.uz A key study investigated the effects of this compound on human oral squamous cell carcinoma (OSCC) cells (HSC-3 cell line). vdoc.pubuzicps.uz The findings from this research were significant, revealing that this compound exhibits potent cytotoxic (cell-killing) effects against these cancer cells in a dose-dependent manner. vdoc.pubuzicps.uz

Further investigation into the mechanism of action showed that this compound induces a form of programmed cell death known as autophagy. vdoc.pubuzicps.uz This process was linked to the modulation of a critical cellular signaling pathway, the mTOR/PI3K/Akt pathway, which is often dysregulated in various cancers and is a key target for cancer therapy. vdoc.pubuzicps.uzresearchgate.net The study demonstrated that this compound's anticancer activity is associated with the generation of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential, ultimately leading to the activation of autophagy and cell death. vdoc.pubuzicps.uz This detailed mechanistic insight highlights this compound's potential as a chemical tool to study and potentially manipulate pathways involved in cancer progression.

Current Research Landscape and Unaddressed Scientific Questions

The current research landscape for this compound is primarily focused on exploring and validating its therapeutic potential, especially in oncology. The discovery of its potent in vitro activity against oral cancer cells has opened the door for further preclinical studies. vdoc.pubuzicps.uz

Despite these promising findings, several scientific questions regarding this compound remain unaddressed, representing key areas for future research:

In Vivo Efficacy: The promising anticancer effects of this compound have so far been demonstrated in cell culture (in vitro). A critical next step is to conduct studies in animal models (in vivo) to determine if these effects translate to a living organism and to understand its pharmacological profile.

Total Synthesis: A complete and efficient total synthesis for this compound has yet to be reported. Developing a synthetic route would not only be a significant achievement in organic chemistry but would also provide a reliable source of the compound for further biological testing, independent of its natural abundance, which can be low.

Biosynthetic Pathway: While the general biosynthetic pathway for benzylisoquinoline alkaloids is well-understood, the specific enzymatic steps that lead to the formation of the unique retroprotoberberine structure of this compound have not been fully elucidated. Unraveling this pathway could enable biotechnological production of the compound in microbial systems. chemistry-chemists.com

Spectrum of Activity: Current detailed biological data is centered on oral squamous cell carcinoma. vdoc.pubuzicps.uz Future investigations are needed to explore whether this compound exhibits similar cytotoxic and autophagic activity against other types of cancer cells.

Target Identification: While this compound is known to affect the mTOR/PI3K/Akt pathway, identifying its direct molecular target(s) within the cell would provide a more precise understanding of its mechanism of action and could help in the design of more potent and selective derivatives.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.4 g/mol |

| CAS Number | 31098-60-9 |

| Class | Retroprotoberberine Alkaloid |

| Synonyms | Oreophiline, Mecambrine |

| Natural Sources | Papaver oreophilum, Papaver armeniacum, Papaver rhoeas |

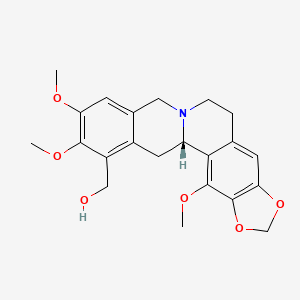

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S)-3,17,18-trimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-19-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-25-17-7-13-9-23-5-4-12-6-18-21(29-11-28-18)22(27-3)19(12)16(23)8-14(13)15(10-24)20(17)26-2/h6-7,16,24H,4-5,8-11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZGHQFMKACAHM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CC3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C[C@H]3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953198 | |

| Record name | (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-60-9 | |

| Record name | (-)-Mecambridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecambridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation Methodologies, and Structural Elucidation

Mecambridine is synthesized by various plant species within the poppy family, Papaveraceae. This family is cosmopolitan, with species distributed across temperate and subtropical regions, predominantly in the Northern Hemisphere. The primary botanical sources identified for this compound are various species of the genus Papaver.

Papaver decaisnei : This species, found growing wild in regions of Northern Iraq, has been confirmed to produce this compound. cas.org

Papaver pseudocanescens : Phytochemical investigations of the aerial parts of this Mongolian poppy species have led to the successful isolation of this compound. scispace.combotanyjournals.com

Papaver rhoeas : Commonly known as the corn poppy, this species is also recognized as a source of proaporphine alkaloids, including this compound. hmdb.ca

Papaver setiferum : While this compound itself is a known constituent, research on the capsules of this ornamental poppy led to the isolation of a novel analogue, 7,8-didehydrothis compound. semanticscholar.org

The biosynthesis of this compound has also been studied in the context of Papaver orientale. nih.gov Within these plants, alkaloids are often concentrated in specific tissues. While studies on this compound's exact distribution are not exhaustive, related research on Papaver species indicates that benzylisoquinoline alkaloids are typically abundant in the latex produced within the plant's capsules. researchgate.netnih.gov Extractions using the "aerial parts" (stems, leaves, flowers) and specifically the "capsules" have proven successful for isolating this compound and its analogues, suggesting these are key tissues for its accumulation. scispace.combotanyjournals.comsemanticscholar.org

Table 1: Documented Botanical Sources of this compound

| Species | Family | Geographic Region/Context | Plant Part(s) Used for Isolation |

|---|---|---|---|

| Papaver decaisnei | Papaveraceae | Northern Iraq | Not specified |

| Papaver pseudocanescens | Papaveraceae | Mongolia | Aerial Parts |

| Papaver rhoeas | Papaveraceae | Widespread | Aerial Parts |

| Papaver setiferum | Papaveraceae | Ornamental | Capsules |

The production and accumulation of this compound, like other Papaver alkaloids, are influenced by a complex interplay of genetic and environmental factors. The alkaloid profile can vary significantly even within the same species, leading to the existence of different chemotypes. researchgate.net

Genetic Factors: The biosynthesis of benzylisoquinoline alkaloids (BIAs), the pathway responsible for producing this compound, is under strict genetic control. The expression of specific genes encoding the biosynthetic enzymes is a primary determinant of alkaloid production. researchgate.net Studies have identified several families of transcription factors, such as WRKY, bHLH, and MYB, that regulate these biosynthetic genes in response to internal and external signals. nih.gov For instance, microRNAs (miRNAs) have been identified in Papaver somniferum that are potentially involved in regulating BIA biosynthesis, indicating a sophisticated level of genetic oversight. nih.gov

Environmental Factors: The production of secondary metabolites like alkaloids is a key plant strategy for responding to environmental stress. nih.gov Various abiotic factors can significantly modulate the alkaloid content in Papaver species.

Drought and Water Stress: These conditions have been shown to affect the primary metabolism of the plant, which can lead to an increase in secondary metabolism and altered alkaloid accumulation. mdpi.com

Temperature and Sunlight: High temperature sums and sunshine levels have been correlated with higher alkaloid content in poppy latex. nih.gov

Nutrient Supply: The availability of essential nutrients, particularly nitrogen, is a critical factor influencing the yield and alkaloid content of poppies. mdpi.com

While these factors are known to affect Papaver alkaloids generally, specific research delineating the precise environmental triggers that preferentially promote this compound accumulation over other alkaloids is limited.

Obtaining research-grade this compound involves a multi-step process that begins with extraction from plant material to create a crude alkaloid mixture, followed by sophisticated purification techniques.

Chromatography is the cornerstone of alkaloid purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude alkaloid extract. In the isolation of alkaloids from P. pseudocanescens, silica (B1680970) gel column chromatography was used as a primary separation step, eluting with a gradient of solvents like chloroform (B151607), ethyl acetate, and methanol (B129727) to separate the extract into fractions based on polarity. botanyjournals.com

Preparative Thin-Layer Chromatography (PTLC): For further purification of fractions obtained from column chromatography, PTLC is often employed. This method uses a thin layer of adsorbent (like silica gel) on a glass plate. The fractions containing this compound from P. pseudocanescens were purified using this technique to yield the pure compound. botanyjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency and is used for both analytical and preparative-scale purification. In the study of P. setiferum capsules, reversed-phase HPLC was the method of choice for isolating the alkaloids, including the this compound analogue. semanticscholar.org

Before chromatographic purification, non-chromatographic methods are essential for extracting and concentrating the alkaloids from the raw plant material.

Acid-Base Extraction: This is the most common initial step. The powdered plant material is treated with an acidic aqueous solution (e.g., dilute hydrochloric acid) to protonate the nitrogenous alkaloids, rendering them soluble in water as salts. This allows for their separation from neutral and acidic lipophilic compounds. The acidic aqueous extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide), which deprotonates the alkaloids back to their free base form. These less polar free bases become insoluble in water and can be extracted into an immiscible organic solvent like chloroform or dichloromethane. botanyjournals.com This process effectively isolates and concentrates the total alkaloid fraction.

Liquid-Liquid Extraction: This technique is integral to the acid-base extraction process, used to partition the alkaloids between the aqueous and organic phases based on pH and solubility.

The definitive structure of this compound and its analogues has been established through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For example, the molecular formula of the novel analogue 7,8-didehydrothis compound (C₂₂H₂₄NO₆⁺) was established using HRESIMS, which showed a molecular ion peak at m/z 398.1597. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules. A suite of 1D and 2D NMR experiments is used to assemble the molecular framework.

¹H-NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C-NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic).

The structures of this compound and related alkaloids isolated from sources like P. pseudocanescens and P. decaisnei were confirmed through comprehensive analysis of their ¹H-NMR, ¹³C-NMR, and mass spectral data, and by comparing these data with established literature values. cas.orgbotanyjournals.com

Table 2: Illustrative NMR Data for Structural Elucidation of a Proaporphine Alkaloid Core (Note: Specific chemical shift values for this compound are found within cited primary literature and are not reproduced here. This table serves as an example of the data format.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 | Value | Value (d, J) | C-2, C-11b |

| 2 | Value | H-3 | |

| 3 | Value | Value (s) | C-2, C-4, C-3a |

| 3a | Value | Value (dd, J₁, J₂) | C-3, C-4, C-11c |

| N-CH₃ | Value | Value (s) | C-3a, C-5 |

Methodologies for Structural Elucidation of this compound and Novel Analogues

Application of Nuclear Magnetic Resonance Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. For instance, the Correlation Spectroscopy (COSY) experiment reveals proton-proton (¹H-¹H) coupling networks, which helps in identifying adjacent protons within a spin system. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. These HMBC correlations are particularly vital for connecting different fragments of the molecule and for assigning the positions of quaternary carbons and substituents. nih.gov

For a compound with the complexity of this compound, a full suite of NMR experiments is necessary to assign all proton and carbon signals unequivocally. The chemical shifts are influenced by the electronic environment of each nucleus, and the coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry.

Illustrative ¹H and ¹³C NMR Data for a this compound-like Protoberberine Alkaloid

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| 1 | 108.5 | 6.75 (s) | C-2, C-13b, C-13 |

| 2 | 147.8 | - | - |

| 3 | 148.0 | - | - |

| 4 | 111.5 | 6.60 (s) | C-3, C-4a, C-5 |

| 4a | 128.9 | - | - |

| 5 | 51.2 | 3.10 (t, 6.0), 4.20 (m) | C-4, C-6, C-13b |

| 6 | 29.0 | 2.70 (t, 6.0) | C-5, C-8 |

| 8 | 53.8 | 3.50 (s) | C-6, C-8a, C-13a |

| 8a | 129.5 | - | - |

| 9 | 150.5 | - | - |

| 10 | 145.2 | - | - |

| 11 | 111.8 | 6.80 (d, 8.5) | C-9, C-12, C-12a |

| 12 | 123.5 | 7.05 (d, 8.5) | C-10, C-11, C-13 |

| 12a | 126.8 | - | - |

| 13 | 120.3 | - | - |

| 13a | 36.7 | 4.30 (d, 15.5) | C-8, C-13, C-13b |

| 13b | 59.5 | - | - |

| 2-OCH3 | 56.1 | 3.85 (s) | C-2 |

| 3-OCH3 | 56.2 | 3.88 (s) | C-3 |

| 9-OCH3 | 60.5 | 3.90 (s) | C-9 |

| 10-OCH3 | 56.3 | 3.92 (s) | C-10 |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. lcms.cz High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of a compound. nih.gov

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through fragmentation analysis. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is characteristic of the molecule's structure and can help to identify key structural motifs and the connectivity of different parts of the molecule. For protoberberine alkaloids, characteristic fragmentation pathways, such as retro-Diels-Alder reactions, can provide strong evidence for the core ring system. mdpi.com

Illustrative Mass Spectrometry Data for a this compound-like Protoberberine Alkaloid

| Technique | Parameter | Observation |

|---|---|---|

| HRESIMS | [M+H]⁺ (Calculated) | C₂₁H₂₄NO₄⁺, m/z 354.1700 |

| HRESIMS | [M+H]⁺ (Found) | m/z 354.1705 |

| MS/MS Fragmentation | Major Fragment 1 | m/z 192.0651 (C₁₁H₁₀O₃) |

| MS/MS Fragmentation | Major Fragment 2 | m/z 164.0732 (C₁₀H₁₀NO) |

X-ray Crystallography for Definitive Absolute Configuration Assignment

While NMR and MS can provide the planar structure and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. mdpi.commdpi.com This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. springernature.com

From this map, the precise spatial arrangement of all atoms in the molecule can be determined, including the absolute stereochemistry at all chiral centers. nih.gov The data from X-ray crystallography provides definitive proof of the molecule's three-dimensional structure, confirming the assignments made by other spectroscopic methods.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. cas.cz The two main techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govnih.gov

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com This method is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.

VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of the molecule based on its vibrational modes. Like ECD, the comparison of experimental and theoretical VCD spectra can be a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.gov

Biogenetic Pathways and Metabolic Investigations of Mecambridine

Elucidation of Precursor Molecules and Biosynthetic Origins

The biosynthetic journey to mecambridine, like other protoberberine alkaloids, begins with fundamental amino acid precursors. The entire molecular scaffold is constructed from two molecules of L-tyrosine. cdnsciencepub.com Through a series of enzymatic reactions, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govresearchgate.net

The initial committed step in the formation of all benzylisoquinoline alkaloids is the condensation of dopamine and 4-hydroxyphenylacetaldehyde. acs.org This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) to yield the central precursor, (S)-norcoclaurine. nih.govresearchgate.net This molecule represents the foundational structure from which the vast diversity of BIAs, including the protoberberine framework of this compound, is derived. nih.govacs.org

Identification of Key Enzymatic Transformations and Pathway Intermediates

Following the formation of (S)-norcoclaurine, a sequence of enzymatic modifications occurs to build the characteristic tetracyclic structure of protoberberine alkaloids. These transformations involve a series of methylations, hydroxylations, and ring formations, catalyzed by specific enzymes.

The pathway from (S)-norcoclaurine proceeds to the key branch-point intermediate, (S)-reticuline. This involves four sequential enzymatic steps:

6-O-methylation: Catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT). nih.govresearchgate.net

N-methylation: Catalyzed by (S)-coclaurine N-methyltransferase (CNMT). nih.govresearchgate.net

3'-hydroxylation: A reaction mediated by a cytochrome P450 enzyme, (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B). nih.gov

4'-O-methylation: Catalyzed by (S)-3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT). nih.gov

(S)-Reticuline is a critical juncture, directing metabolic flow towards various BIA subclasses, such as morphine or protoberberine alkaloids. nih.gov For the synthesis of the protoberberine core, (S)-reticuline is converted to (S)-scoulerine by the action of the berberine (B55584) bridge enzyme (BBE). nih.govresearchgate.netacs.org This enzyme forms the characteristic "berberine bridge" by creating a carbon-carbon bond between the N-methyl group and the benzyl (B1604629) ring, thereby establishing the tetracyclic protoberberine skeleton. researchgate.net

From (S)-scoulerine, a series of further modifications, primarily O-methylations and the formation of methylenedioxy bridges by specific methyltransferases (OMTs) and cytochrome P450 enzymes (like CYP719A), lead to the variety of protoberberine alkaloids observed in nature. nih.govoup.com The specific substitution pattern of this compound is achieved through the precise regioselective action of these enzymes on the protoberberine core.

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine | nih.govresearchgate.net |

| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of (S)-norcoclaurine | nih.govresearchgate.net |

| (S)-coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine | nih.govresearchgate.net |

| (S)-N-methylcoclaurine-3'-hydroxylase | CYP80B | Hydroxylation of N-methylcoclaurine | nih.gov |

| (S)-3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase | 4'OMT | Methylation of 3'-hydroxy-N-methylcoclaurine | nih.gov |

| Berberine Bridge Enzyme | BBE | Formation of the protoberberine core from (S)-reticuline to yield (S)-scoulerine | nih.govacs.org |

| (S)-scoulerine 9-O-methyltransferase | SOMT | Methylation of (S)-scoulerine | researchgate.netoup.com |

| Cytochrome P450 Family 719A | CYP719A | Catalyzes methylenedioxy bridge formation | nih.govoup.com |

Genetic and Genomic Approaches to Biosynthesis Pathway Discovery

The elucidation of alkaloid biosynthetic pathways has been significantly advanced by genetic and genomic techniques. oup.com Transcriptome analysis of various plant species from the family Papaveraceae, known for producing a rich array of alkaloids, has been instrumental in identifying genes encoding biosynthetic enzymes. mdpi.com By comparing gene expression profiles across different species or plant tissues with their corresponding alkaloid profiles, researchers can identify candidate genes involved in specific metabolic pathways. nih.gov

For instance, studies in opium poppy (Papaver somniferum) and other Papaver species have successfully identified genes for enzymes in the BIA pathway. oup.comnih.gov Genomic sequencing of poppy has revealed that some biosynthetic genes are organized in clusters, which may facilitate their co-regulation. oup.com Recent de novo genome assembly of a Papaver somniferum landrace has provided a valuable resource for identifying genes related to BIA biosynthesis and understanding the genomic expansion that may contribute to the high production of these compounds. oup.com Similar transcriptomic analyses in Berberis species have been used to elucidate the pathways for berberine and berbamine (B205283) biosynthesis. nih.govnih.gov These genomic and transcriptomic approaches are essential tools that would be required to fully characterize the specific genes and regulatory mechanisms controlling this compound biosynthesis in its native plant producers.

Comparative Biogenesis Studies of Related Natural Products

The biosynthesis of this compound is best understood in the context of other BIAs. The pathway to the central intermediate (S)-reticuline is shared among a vast number of alkaloids, including protoberberines, morphinans (like morphine), and benzophenanthridines. nih.govoup.com The divergence occurs at (S)-reticuline, which acts as a substrate for different enzymatic pathways.

While the berberine bridge enzyme (BBE) channels (S)-reticuline towards the protoberberine scaffold, other enzymes direct it towards different alkaloid classes in other plants. acs.org Within the protoberberine family itself, the structural diversity arises from the varied activities of downstream modifying enzymes. For example, the well-characterized alkaloid berberine is synthesized from (S)-scoulerine via the intermediates (S)-tetrahydrocolumbamine and (S)-canadine. researchgate.netoup.com The biosynthesis of palmatine (B190311) and other related alkaloids also proceeds from (S)-scoulerine but involves a different sequence of methylation reactions. oup.com this compound's biosynthesis follows this same pattern, branching from the common protoberberine pathway, with its unique structure being the result of a specific set of O-methylation and other modifications of the scoulerine (B1208951) core. The study of these parallel pathways in plants like Coptis chinensis reveals a complex metabolic network where versatile enzymes can act on various intermediates, leading to a diverse array of final products. oup.com

Metabolic Profiling in Biological Systems (Excluding Human Clinical Data)

While specific metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on comprehensive studies of structurally similar protoberberine alkaloids, such as berberine, palmatine, and jatrorrhizine. These compounds undergo significant biotransformation in animal models.

Studies in rats have shown that protoberberine alkaloids are extensively metabolized. The primary metabolic pathways identified for compounds like berberine include demethylation, hydroxylation, and reduction of the protoberberine core. nih.govfrontiersin.org These phase I metabolites are often followed by phase II conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate excretion. nih.gov

For example, after oral administration of berberine to rats, major metabolites identified in plasma, bile, and urine include berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine, which are all products of demethylation at different positions on the alkaloid skeleton. frontiersin.org These phase I metabolites are subsequently conjugated to form glucuronides and sulfates. frontiersin.orgnih.gov Given the structural similarities, it is highly probable that this compound undergoes analogous metabolic transformations in animal models, primarily involving modifications of its methoxy (B1213986) groups (demethylation) and subsequent conjugation. The liver is expected to be a primary site of this metabolism. consensus.app

In vitro systems, particularly liver microsomes, are standard tools for assessing the metabolic stability of compounds and identifying potential metabolic pathways. nih.govnih.govflinders.edu.au These preparations contain a high concentration of key drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov

Comparative studies on five protoberberine alkaloids (berberine, palmatine, jatrorrhizine, coptisine, and epiberberine) using rat, rhesus monkey, and human liver microsomes have demonstrated that these compounds are substrates for metabolic enzymes. nih.gov The primary biotransformations observed in these in vitro assays were demethylation and hydroxylation, consistent with the findings from in vivo animal studies. nih.gov The rate and profile of metabolism showed some species-specific differences. For instance, in rat liver microsomes, berberine primarily underwent hydroxylation, whereas in human and monkey microsomes, demethylation was a more prominent pathway. nih.gov

Although direct in vitro metabolic data for this compound is lacking, these comparative studies suggest that it would likely be metabolized by liver microsomal enzymes. The expected biotransformations would include demethylation of its methoxy groups and potential hydroxylation of the aromatic rings. Such studies are crucial for predicting a compound's pharmacokinetic properties and potential for drug-drug interactions. researchgate.net

Chemical Synthesis Strategies and Derivatization of Mecambridine

Total Synthesis Approaches to Mecambridine

Total synthesis involves the construction of complex molecules from simpler, readily available starting materials. For this compound, this approach has been employed to confirm its structure and explore its chemical space.

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, enabling chemists to plan the synthesis of a target molecule by working backward from the desired structure to simpler precursors. For this compound, which belongs to the retroprotoberberine class of alkaloids, synthetic strategies often leverage established methods for constructing the complex polycyclic alkaloid framework.

One reported total synthesis route involves the preparation of this compound from a precursor molecule, 1,10-dimethoxy-2,3-methylenedioxyberbin-11-ol. This synthesis proceeds through a hydroxymethylation step, followed by an O-methylation, to yield (±)-Mecambridine. rsc.org

Another synthetic pathway described for related compounds, which also yields this compound, begins with the fusion of 3-methoxy-4,5-methylenedioxyphenethylamine and 3-benzyloxy-4-methoxyphenylacetic acid. This fusion forms an amide intermediate, which is subsequently cyclized using phosphoryl chloride to produce positional isomers that can lead to this compound. clockss.org These approaches highlight the strategic disconnections made in the retrosynthetic planning, often targeting key bond formations that build the alkaloid skeleton.

Table 1: Key Synthetic Steps and Precursors for this compound

| Precursor/Intermediate | Reaction/Transformation | Product/Intermediate | Citation |

| 1,10-dimethoxy-2,3-methylenedioxyberbin-11-ol (5) | Hydroxymethylation, followed by O-methylation | (±)-Mecambridine (2) | rsc.org |

| 3-methoxy-4,5-methylenedioxyphenethylamine (147) + 3-benzyloxy-4-methoxyphenylacetic acid (37) | Amide formation | Amide (148) | clockss.org |

| Amide (148) | Cyclization with phosphoryl chloride | Positional isomers (149 and 150) | clockss.org |

This compound and related compounds like PO-5 and PO-4 are classified as retroprotoberberines, distinguished by an additional substituent on ring D at position C-12. muni.cz Their structural relationship to berbines suggests potential biosynthetic pathways involving oxidative cleavage of the N-C8 bond in tetrahydroprotoberberines, followed by recyclization. clockss.orgmuni.cz

While the total synthesis of this compound has been reported, the specific development of stereoselective or enantioselective methodologies for its preparation is not detailed in the provided literature snippets. The reported synthesis yields (±)-Mecambridine, indicating a racemic mixture. rsc.org

The broader field of organic synthesis extensively explores stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms in molecules, which is critical for biological activity. Techniques such as asymmetric catalysis, chiral auxiliaries, and kinetic resolutions are employed to produce enantiomerically pure compounds. mdpi.comfrontiersin.orgthieme.dersc.orgwustl.edumdpi.comnih.govumich.edugoogle.com The application of such advanced methodologies to this compound could potentially yield specific enantiomers with distinct pharmacological profiles, though this remains an area for future research.

Semi-Synthesis from Readily Available Natural Precursors

Semi-synthesis is a chemical process that utilizes compounds isolated from natural sources as starting materials, which are then chemically modified to produce novel compounds. wikipedia.orggardp.org This approach is often employed when the target molecule is too complex or costly to synthesize entirely from basic building blocks, or when a natural product possesses a desirable core structure that can be elaborated upon.

While this compound is classified as a retroprotoberberine alkaloid, and related compounds such as PO-5 and PO-4 are known to be isolated from plants alongside this compound and Orientalidine, the provided literature does not explicitly describe a semi-synthetic route for this compound itself starting from these or other natural precursors. clockss.orgmuni.cz The primary synthetic route discussed appears to be a total synthesis. rsc.org The potential for isolating this compound from natural sources or utilizing related natural alkaloids as starting materials for semi-synthesis remains an area that could be explored further.

Design and Synthesis of Structural Analogues and Derivatives for Research

The rational design of structural analogues and derivatives is a key strategy in medicinal chemistry and drug discovery. It involves modifying a lead compound's structure to improve its efficacy, selectivity, pharmacokinetic properties, or to probe structure-activity relationships (SAR).

This compound has been described as being engineered through chemical synthesis to target specific neural pathways, involving the manipulation of primary amines and aryl halides. biosynth.com This suggests that its design was guided by an understanding of its intended biological targets.

In general, the rational design of derivatives involves identifying key pharmacophores (structural features responsible for biological activity) and systematically modifying other parts of the molecule. This can include altering functional groups, changing stereochemistry, modifying lipophilicity, or introducing new substituents to enhance binding affinity, reduce off-target effects, or improve metabolic stability. dovepress.com For example, studies on related alkaloid structures or other bioactive molecules often explore variations in methoxy (B1213986) group positions, the presence of methylenedioxy groups, or modifications to the nitrogen-containing ring system to understand their impact on biological activity. clockss.orgdovepress.com While specific research on this compound analogues is not detailed in the provided snippets, these general principles would likely guide any such efforts.

List of Compounds Mentioned:

this compound

PO-5

PO-4

Orientalidine

Aryapavine

Xylopinine

Discretine

Coreximine

Caseadine

Corytenchine

Alborine

this compound methohydroxide

Development of Chemical Reactions for Directed Derivatization

Directed derivatization involves the targeted chemical modification of a parent compound to systematically alter its structure and, consequently, its properties. For molecules like this compound, this process is crucial for investigating how specific structural features influence biological activity or other desired characteristics. The foundation for such derivatization often begins with a reliable total synthesis of the target molecule.

The total synthesis of this compound has been reported, typically involving steps such as hydroxymethylation and subsequent O-methylation to arrive at the final structure rsc.org. This established synthetic route provides access to sufficient quantities of this compound for further chemical exploration. Medicinal chemists employ a range of chemical reactions to introduce new functional groups or modify existing ones on the this compound scaffold. These modifications are guided by the principles of SAR, aiming to enhance potency, selectivity, or pharmacokinetic properties nih.govwikipedia.org.

Potential sites for directed derivatization on the this compound molecule include its hydroxymethyl group, methoxy substituents, and aromatic ring systems. For instance, the primary alcohol of the hydroxymethyl group is amenable to various transformations, such as esterification or etherification, to introduce different lipophilic or polar moieties. Demethylation of the methoxy groups to yield hydroxyl functionalities would also open avenues for further derivatization. While more challenging, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto the aromatic rings, provided regioselectivity can be controlled. The development of specific, chemoselective reactions that target these sites without affecting other sensitive parts of the complex alkaloid structure is paramount for successful directed derivatization rsc.orgchemistryworld.com.

Combinatorial and Parallel Synthesis of this compound Libraries

Combinatorial and parallel synthesis techniques offer powerful methodologies for the rapid generation of large, diverse collections of compounds, known as libraries. These libraries are essential for high-throughput screening (HTS) and for efficiently exploring vast regions of chemical space in the search for molecules with specific properties, including those relevant to drug discovery and SAR studies openaccessjournals.comnih.govscribd.comslideshare.net.

Parallel Synthesis involves performing a series of similar reactions simultaneously, with each reaction producing a distinct compound. In the context of this compound, this would entail taking the core structure and reacting it with a variety of different reagents or building blocks in separate reaction vessels. For example, a library of this compound esters could be synthesized by reacting this compound with a panel of different carboxylic acids or acid chlorides. This approach yields individual compounds, allowing for straightforward characterization and the creation of focused libraries where structural variations are systematically controlled.

Combinatorial Synthesis , often employing a "mix and split" strategy, generates libraries where multiple compounds are synthesized in mixtures. This method can achieve a higher degree of diversity and a greater number of compounds in a shorter time compared to traditional parallel synthesis. However, it necessitates sophisticated methods for identifying the active components within the resulting mixtures. If applied to this compound, this could involve building fragments of the molecule in a combinatorial fashion and then assembling them, or performing multiple modifications on a common intermediate simultaneously.

The application of these techniques to this compound would enable the creation of libraries of its derivatives. These libraries could then be screened against biological targets or evaluated for specific chemical properties. The data generated from such screening would directly inform SAR studies, guiding further synthetic efforts towards optimizing lead compounds and understanding the relationship between this compound's chemical structure and its observed effects nih.govwikipedia.orgresearchgate.net.

Data Table: Exemplary Derivatization Strategies for this compound

The following table illustrates potential derivatization strategies that could be applied to this compound, based on its known functional groups and general principles of chemical modification.

| Modification Site | Functional Group Present | Potential Derivatization Reaction | Type of Derivative Formed | Rationale for Derivatization |

| Hydroxymethyl group | -CH₂OH | Esterification (e.g., with RCOOH) | -CH₂OCOR | Modulate lipophilicity, introduce polar/non-polar R groups. |

| Hydroxymethyl group | -CH₂OH | Etherification (e.g., with RX) | -CH₂OR | Alter solubility, steric bulk, and electronic properties. |

| Hydroxymethyl group | -CH₂OH | Oxidation (e.g., to aldehyde) | -CHO | Introduce reactive carbonyl for further Schiff base formation. |

| Methoxy groups | -OCH₃ | Demethylation (e.g., BBr₃) | -OH | Create phenolic hydroxyls for subsequent derivatization. |

| Aromatic Rings | C-H bonds | Electrophilic Aromatic Substitution (e.g., halogenation) | C-X | Introduce halogens or other substituents to probe electronic effects. |

| Methoxy groups | -OCH₃ | Demethylation followed by Acylation | -CH₂OCOR | Introduce ester functionality at demethylated positions. |

Compound List

this compound

(±)-Mecambridine

Manzamine A

8-Hydroxymanzamine A

Manzamine F

Ircinol

Thymol

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Cellular Target Identification and Validation Methodologies

Identifying the specific cellular components with which a compound interacts is fundamental to understanding its mechanism of action. A variety of biochemical and biophysical techniques are employed for this purpose.

Receptor binding assays are crucial for determining the affinity and specificity of a compound for a particular receptor. giffordbioscience.com These techniques often use a radiolabeled ligand known to bind to the target receptor. In a competitive binding assay, the ability of an unlabeled compound, such as mecambridine, to displace the radioligand from the receptor is measured. merckmillipore.com This allows for the calculation of key binding parameters, including the inhibition constant (Ki), which indicates the potency of the inhibitor, and the dissociation constant (Kd), which reflects the affinity of a ligand for a receptor. giffordbioscience.com The total number of available binding sites (Bmax) in a given sample can also be determined. giffordbioscience.com

This compound has been identified as a selective agonist of nicotinic acetylcholine (B1216132) receptors and has been noted for its dopamine (B1211576) D2 receptor antagonist properties. biosynth.comuef.fi To validate and quantify these interactions, radioligand displacement assays would be employed. For instance, to study its interaction with sigma-2 receptors, assays could be performed with [³H] DTG in the presence of increasing concentrations of this compound. frontiersin.org The membranes would then be harvested by filtration and the radioactivity measured to determine the extent of displacement. merckmillipore.comfrontiersin.org

Enzyme kinetics studies are essential for characterizing how a compound affects the rate of an enzyme-catalyzed reaction. These studies determine parameters like the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). sigmaaldrich.com Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing how the inhibitor affects Km and Vmax. khanacademy.orglibretexts.orgsci-hub.se The inhibition constant (Ki) represents the concentration of inhibitor required to produce 50% inhibition and is a key measure of an inhibitor's potency. numberanalytics.com

Research indicates that this compound's anticancer activity involves the modulation of the mTOR/PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. nih.govnih.gov This pathway is composed of several protein kinases. Studies have shown that in HSC-3 oral squamous cell carcinoma cells, this compound treatment leads to a dose-dependent downregulation of key proteins in this cascade, including m-TOR, pm-TOR, PI3K, and p-PI3K, suggesting an inhibitory effect on the kinase activity within this pathway. nih.gov Furthermore, an in silico docking study explored the potential of this compound as an inhibitor for matriptase, a serine protease, reporting a binding energy of -6.9 kcal/mol. plos.org

Ion channels are membrane proteins that control the flow of ions across cellular membranes, a process fundamental to the electrical signaling in excitable cells like neurons. frontiersin.orgnih.gov Electrophysiological techniques, particularly patch-clamp recording, are the gold standard for studying how a compound modulates ion channel function. moleculardevices.com These methods allow for the direct measurement of the electrical currents passing through single or multiple channels in a cell membrane, providing detailed information on channel gating, conductance, and pharmacology. frontiersin.orgmdpi.com

This compound has been reported to act as a selective agonist at nicotinic acetylcholine receptors. biosynth.com These receptors are a well-characterized class of ligand-gated ion channels. moleculardevices.com Agonist binding to these receptors initiates a conformational change that opens the channel pore, allowing the passage of cations and leading to cell depolarization. frontiersin.org The modulatory effect of this compound on these channels would be characterized by applying the compound to cells expressing the receptors and recording the subsequent changes in membrane current using electrophysiological techniques. nih.govmoleculardevices.com

Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs) and protein-nucleic acid interactions. nih.govthermofisher.comwikipedia.org Various biochemical methods are used to study these interactions. Co-immunoprecipitation, for example, is used to identify interaction partners of a target protein, while electrophoretic mobility shift assays (EMSA) are employed to detect a protein binding to a specific nucleic acid sequence. nih.govnih.gov

This compound's biological activity is linked to the modulation of PPIs. nih.gov Its inhibitory effect on the PI3K/Akt/mTOR signaling pathway is a key example. nih.gov This pathway is a cascade where proteins sequentially activate one another through direct physical interactions. researchgate.net For instance, Akt phosphorylates and regulates mTOR within a larger protein complex. researchgate.net By downregulating the components of this pathway, this compound disrupts the necessary protein-protein interactions that drive cell proliferation and survival signals. nih.govnih.gov There is currently no published research detailing the direct modulation of protein-nucleic acid interactions by this compound.

In Vitro Pharmacological Characterization in Cell-Based Systems

Cell-based assays are fundamental for evaluating the pharmacological effects of a compound in a biological context, providing insights into its potential therapeutic efficacy.

A primary method for evaluating the anticancer potential of a compound is to assess its impact on the viability and proliferation of cancer cells. Assays measuring metabolic activity, such as the MTT assay, are commonly used for this purpose. nih.govsigmaaldrich.com In this assay, metabolically active cells reduce the tetrazolium salt MTT to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.com

Studies on this compound have demonstrated its potent cytotoxic and anti-proliferative effects against human oral squamous cell carcinoma (OSCC) HSC-3 cells. nih.gov Using an MTT assay, the half-maximal inhibitory concentration (IC50) of this compound on HSC-3 cells was determined to be 50 µM after 24 hours of treatment. nih.govnih.gov The cytotoxic effects were observed to be dose-dependent. nih.gov The mechanism underlying this cytotoxicity was identified as the induction of autophagic cell death. nih.govnih.gov Another study investigated the cytotoxicity of this compound on different cell lines, reporting 100% cytotoxic activity on Vero (normal) cells at a concentration of 100 µg/mL and on HeLa (cervical cancer) cells at 150 µg/mL after 48 hours. scispace.com

| Cell Line | Cell Type | Assay | Incubation Time | Finding | Reference |

|---|---|---|---|---|---|

| HSC-3 | Human Oral Squamous Cell Carcinoma | MTT | 24 hours | IC50 = 50 µM | nih.govnih.gov |

| Vero | Normal Kidney Epithelial (Monkey) | MTT | 48 hours | 100% cytotoxicity at 100 µg/mL | scispace.com |

| HeLa | Human Cervical Cancer | MTT | 48 hours | 100% cytotoxicity at 150 µg/mL | scispace.com |

Dose-Response Profiling in Defined Cellular Assays

The cytotoxic potential of this compound has been evaluated in human oral squamous cell carcinoma (OSCC) cells, specifically the HSC-3 cell line. Through an MTT assay, which measures metabolically active cells, this compound was shown to exhibit a potent anti-proliferative effect. This cytotoxic activity was found to be concentration-dependent. medkoo.com

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this compound in this cellular context. The results indicated that this compound has an IC50 value of 50 µM against HSC-3 cells. medkoo.comuef.fi Further observations confirmed that this compound not only reduces cell viability but also induces autophagy in a dose-dependent manner. medkoo.comuef.fi

Table 1: Dose-Response Data for this compound in HSC-3 Cellular Assay

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| HSC-3 (Oral Squamous Cell Carcinoma) | MTT Assay | IC50 | 50 µM | medkoo.comuef.fi |

Investigation of Intracellular Signaling Pathway Modulation

Research into the molecular mechanisms of this compound has identified its significant impact on the mTOR/PI3K/Akt signaling pathway, a critical cascade for regulating cell growth, proliferation, and survival. medkoo.comuef.fi This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic agents. nih.gov

Western blot analyses of this compound-treated HSC-3 cells revealed a concentration-dependent downregulation of key proteins within this pathway. Specifically, the expression levels of mTOR (mechanistic target of rapamycin) and its phosphorylated form (pm-TOR), as well as PI3K (phosphoinositide 3-kinase) and Akt (protein kinase B), were all reduced. medkoo.com The modulation of this signaling cascade is considered a potential mechanism for the anticancer effects of this compound. medkoo.comnih.gov

Furthermore, the induction of autophagy by this compound is linked to the generation of intracellular reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential (MMP). medkoo.com In HSC-3 cells treated with this compound, intracellular ROS levels increased significantly, which is suggested to be a trigger for autophagy. medkoo.com

Gene Expression and Proteomic Analysis in Response to this compound

Investigations into the effect of this compound on protein expression have provided further insight into its mechanism of action, particularly concerning autophagy. medkoo.com

Analysis of autophagy-associated proteins showed that this compound treatment highly induces the expression of LC3-II in OSCC HSC-3 cells. medkoo.comresearchgate.net LC3-II is a well-established marker for autophagosome formation. Concurrently, this compound was found to reduce the expression of autophagy inhibitors. medkoo.com This provides strong evidence for the role of this compound in executing the process of autophagy. medkoo.comresearchgate.net

While specific analyses have focused on these autophagy-related proteins, comprehensive gene expression profiling or large-scale proteomic studies detailing the global changes in response to this compound are not widely available in the reviewed scientific literature. The current understanding is primarily derived from Western blot analyses targeting proteins within the mTOR/PI3K/Akt pathway. medkoo.com

Preclinical Pharmacological Investigations in Animal Models

Based on a review of publicly available scientific literature, specific preclinical data for this compound from in vivo animal models is limited. The following sections reflect the absence of detailed research findings in these specific areas.

In Vivo Target Engagement and Occupancy Studies

There is no specific information available from published studies regarding the in vivo target engagement and occupancy of this compound in animal models. Such studies are crucial to confirm that a compound binds to its intended molecular target within a living organism. nih.govpelagobio.com

Pharmacodynamic Biomarker Identification and Validation

No specific pharmacodynamic biomarkers have been identified or validated for this compound in preclinical animal models according to the available literature. The identification of such biomarkers is essential for assessing the physiological effect of a drug on its target.

Behavioral and Physiological Responses in Mechanistic Animal Models

Detailed studies on the behavioral and physiological responses to this compound administration in mechanistic animal models have not been reported in the reviewed scientific literature. These types of studies are necessary to understand the compound's effect on the whole organism. criver.comnih.gov

Exploratory Efficacy in Established Disease Models (Focus on Mechanism of Action)

The alkaloid this compound has been evaluated for its therapeutic potential, with research primarily focused on its anticancer properties in specific cancer cell lines. medkoo.com Studies have utilized established disease models to elucidate the compound's biological activities and the molecular mechanisms that underpin them.

The most detailed investigation into this compound's efficacy has been conducted using an in vitro model of human oral squamous cell carcinoma (OSCC), specifically the HSC-3 cell line. nih.govnih.gov In this model, this compound demonstrated significant cytotoxic effects, inhibiting cancer cell proliferation in a dose-dependent manner. nih.govnih.gov The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be 50 µM in HSC-3 cells. nih.govnih.gov

The primary mechanism of action identified for this compound's anticancer activity is the induction of autophagic cell death. nih.gov This was confirmed by the observation of increased accumulation of monodansylcadaverine (MDC) and acridine (B1665455) orange (AO) dyes, which are markers for autophagolysosomes, in this compound-treated HSC-3 cells. nih.govresearchgate.net

Further investigation into the molecular pathways revealed that this compound's effects are linked to the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov The buildup of ROS leads to mitochondrial dysfunction, evidenced by a significant, dose-dependent reduction in the mitochondrial membrane potential (MMP) in HSC-3 cells. nih.gov At a concentration of 100 µM, this compound treatment increased intracellular ROS levels to 194% compared to untreated cells and reduced the MMP by 68%. nih.gov

This compound's induction of autophagy and cytotoxicity is mediated through the modulation of the mTOR/PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival in many cancers. nih.govnih.govmedchemexpress.com Western blot analysis of this compound-treated HSC-3 cells showed a concentration-dependent downregulation of key proteins in this pathway, including mTOR, phosphorylated-mTOR (pm-TOR), PI3K, and Akt. nih.gov By inhibiting this crucial survival pathway, this compound effectively triggers autophagic cell death in oral cancer cells. nih.gov

The table below summarizes the key findings of this compound's efficacy and mechanism of action in the HSC-3 oral squamous cell carcinoma model.

Table 1: Efficacy and Mechanistic Highlights of this compound in the HSC-3 Disease Model

| Parameter | Finding | Source(s) |

|---|---|---|

| Disease Model | Human Oral Squamous Cell Carcinoma (OSCC) | nih.govnih.gov |

| Cell Line | HSC-3 | nih.govnih.gov |

| Primary Effect | Cytotoxicity / Anti-proliferative Activity | nih.gov |

| IC50 Value | 50 µM | nih.govnih.gov |

| Mechanism of Cell Death | Induction of Autophagy | nih.gov |

| Molecular Trigger | Increased Intracellular Reactive Oxygen Species (ROS) | nih.govnih.gov |

| Cellular Effect | Reduction of Mitochondrial Membrane Potential (MMP) | nih.gov |

| Signaling Pathway | Downregulation of the mTOR/PI3K/Akt Pathway | nih.govnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Monodansylcadaverine (MDC) |

Structure Activity Relationship Sar and Computational Studies

Systematic Probing of Structure-Activity Relationships via Analogue Synthesis

The synthesis of Mecambridine analogs is a cornerstone of SAR studies. By systematically altering specific functional groups or structural motifs of the parent compound, researchers can observe the resulting changes in biological activity. This iterative process of synthesis and testing allows for the identification of essential structural elements responsible for the observed effects. For instance, modifications to the methoxy (B1213986) groups, the quinolizine core, or the benzodioxole moiety could reveal critical interactions with biological targets. While specific analogue synthesis studies for this compound are not extensively detailed in the provided search results, the general principle of analogue synthesis is fundamental to SAR investigations across various compound classes, including alkaloids wikipedia.orgnih.govnih.govrsc.orgnih.govrsc.org. The goal is to create a library of related compounds that, when tested, provide a map of how structural changes translate to altered biological potency or selectivity.

Computational Approaches in SAR and Drug Design Research

Computational methods offer powerful tools to complement experimental SAR studies, enabling in silico prediction and analysis of molecular interactions and properties. These approaches significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or when focusing on the properties of known active molecules. LBDD relies on the chemical information of active and inactive compounds to correlate biological activity with chemical structure gardp.orgnih.gov. Methodologies within LBDD include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity researchgate.net. By building a pharmacophore model based on known active this compound analogs (if available) or related compounds, researchers can screen virtual libraries for new molecules that fit this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR establishes mathematical relationships between the chemical structure (represented by various molecular descriptors) and biological activity wikipedia.orgimist.macollaborativedrug.com. This allows for the prediction of the activity of new, unsynthesized compounds.

Structure-Based Drug Design (SBDD) and Molecular Docking Simulations

Structure-Based Drug Design (SBDD) utilizes the known three-dimensional structure of a biological target (e.g., a protein receptor or enzyme) to design or identify molecules that bind effectively to it nih.govmdpi.com. Molecular docking is a key SBDD technique that simulates the binding of a ligand (like this compound or its analogs) to a target's active site.

Molecular Docking: This process predicts the preferred orientation and binding affinity of a ligand to a protein by minimizing the free energy of the complex mdpi.comjscimedcentral.comijpsjournal.com. Docking simulations can identify specific interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its potential targets. For instance, computational docking simulations have been used to study the interaction of various small molecules, including alkaloids, with biological targets sci-hub.runih.govresearchgate.netresearchgate.net. The binding energies obtained from docking can serve as a proxy for the potency of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed to quantitatively predict the biological activity of a compound based on its structural features and physicochemical properties imist.macollaborativedrug.com. These models can be 2D (based on molecular descriptors like logP, molecular weight) or 3D (based on pharmacophore features or molecular fields). For this compound, a QSAR model could be built using data from synthesized analogs and their measured activities, allowing for the prediction of activity for new structural variations. Studies have shown that QSAR models can be predictive for various classes of compounds, including alkaloids, in predicting their interactions with enzymes like cytochrome P450 researchgate.net.

Identification of Key Pharmacophoric Features and Essential Structural Motifs

Through SAR studies and computational analyses, specific structural elements of this compound that are critical for its biological activity can be identified. These are often referred to as key pharmacophoric features or essential structural motifs. For this compound, the presence of the benzodioxole and quinolizine rings are noted as potentially contributing to its biological activity, as these structures are found in other biologically active compounds ontosight.ai. Identifying which specific parts of the molecule are responsible for binding to a target or eliciting a response is crucial for rational drug design. For example, if a particular methoxy group is found to be essential for binding, its removal or modification would likely lead to a significant loss of activity.

Impact of Stereochemistry on Biological Interactions and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological interactions and selectivity numberanalytics.comnih.gov. Different stereoisomers of a compound can exhibit vastly different potencies, efficacies, or even entirely different biological effects.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Quantification and Profiling in Research Matrices

Chromatographic techniques are fundamental for separating complex mixtures, enabling the isolation and subsequent analysis of individual components like Mecambridine.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of alkaloids, including this compound, due to its versatility and sensitivity. HPLC systems utilize a liquid mobile phase to carry the sample through a stationary phase column, separating compounds based on their differential interactions. For research applications involving this compound, HPLC is often coupled with various detection systems to enhance its analytical power.

Detection Systems: Common detection methods include Ultraviolet-Visible (UV-Vis) detection, often employing a specific wavelength (e.g., 228 nm, as used for related mesembrine-type alkaloids nih.gov), or a Diode Array Detector (DAD) for acquiring full UV spectra, aiding in peak purity assessment and compound identification. Coupling HPLC with mass spectrometry (LC-MS) provides significantly higher selectivity and sensitivity, enabling the detection of this compound even at trace levels dergipark.org.trresearchgate.net.

Method Validation: For reliable research findings, HPLC methods are rigorously validated. Key validation parameters include linearity over a defined concentration range, accuracy (demonstrated by recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) nih.govpharmtech.comijprt.org. These parameters ensure the method's suitability for its intended analytical purpose.

Table 7.1.1: Representative HPLC Method Parameters and Validation for Alkaloid Analysis

| Parameter | Value/Description | Source/Context |

| Method | Reversed-phase HPLC | General application for alkaloids nih.govresearchgate.net |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | Common for alkaloid separation nih.gov |

| Mobile Phase | Acetonitrile/Water gradient with buffer (e.g., 0.1% TFA) | Typical for alkaloid elution |

| Detection | UV-Vis (228 nm) or DAD | UV detection common; 228 nm for related alkaloids nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC |

| Oven Temperature | 25-30 °C | Ambient temperature control for reproducibility |

| Linearity Range | 100 - 60,000 ng/mL | Demonstrated for related alkaloids nih.gov |

| Correlation Coefficient (r²) | > 0.99 | Indicative of good linearity nih.govpharmtech.com |

| LOD | ~100-200 ng/mL | Typical range for UV detection of alkaloids nih.gov |

| LOQ | ~100-200 ng/mL | Typical range for UV detection of alkaloids nih.gov |

| Recovery (%) | 95 - 105% | Demonstrated for related alkaloids nih.gov |

| Precision (RSD %) | < 3% (inter-day) | Demonstrated for related alkaloids nih.gov |

| Application | Quantification and profiling of alkaloids in plant matrices | General application for natural product research nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is employed for the analysis of volatile or semi-volatile compounds. While this compound itself might not be highly volatile, GC coupled with Mass Spectrometry (GC-MS) has been utilized for its identification in research studies uef.fi. For compounds that are not inherently volatile, derivatization techniques can be applied to convert them into more volatile derivatives suitable for GC analysis.

GC-MS and GC-MS/MS: GC-MS provides both separation and mass spectral information, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. GC-MS/MS offers enhanced selectivity and sensitivity, making it suitable for trace analysis. Method validation for GC-MS/MS, as demonstrated for other drug analyses, includes establishing linearity, LOD, LOQ, accuracy, and precision forensicscijournal.comnih.gov.

Derivatization: If this compound's polarity or molecular weight hinders direct GC analysis, derivatization can be employed. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection ptfarm.pl.

Table 7.1.2: Representative GC-MS Method Parameters and Validation for Compound Analysis

| Parameter | Value/Description | Source/Context |

| Method | GC-MS or GC-MS/MS | Identification of this compound uef.fi; Multidrug analysis forensicscijournal.comnih.gov |

| Column | e.g., DB-5ms (5% phenyl methylpolysiloxane) | Common GC column for broad analyte range |

| Temperature Program | e.g., 50°C (hold 2 min), ramp to 300°C at 10°C/min | Typical temperature gradient for GC |

| Detector | Mass Spectrometer (MS) | Essential for identification uef.fi |

| Carrier Gas | Helium | Standard carrier gas for GC |

| Injection Type | Splitless or Split | Depends on analyte concentration |

| LOD | ~0.05-0.1 ng/mg | Example for other drugs via GC-MS/MS nih.gov |

| LOQ | ~0.1-0.2 ng/mg | Example for other drugs via GC-MS/MS nih.gov |

| Accuracy | Within ±20% | Demonstrated for other drugs forensicscijournal.comnih.gov |

| Precision (RSD %) | e.g., < 0.15% (retention time) | Demonstrated for other drugs forensicscijournal.com |

| Application | Identification, trace analysis of alkaloids | Identification of this compound uef.fi; analysis of complex mixtures forensicscijournal.com |

Capillary Electrophoresis (CE) for Purity Assessment and Enantiomeric Separations

Capillary Electrophoresis (CE) separates analytes based on their charge, size, and electrophoretic mobility in an electric field. While CE is recognized for its high separation efficiency, purity assessment, and particularly for enantiomeric separations, specific research findings detailing the application of CE to this compound were not extensively detailed in the reviewed literature. However, CE techniques, such as Capillary Zone Electrophoresis (CZE), are generally applicable to alkaloid analysis and can be valuable for assessing the purity of isolated this compound or for resolving potential enantiomers if they exist and are relevant to the research.

Mass Spectrometry-Based Techniques for Trace Analysis and Metabolomics

Mass spectrometry (MS) coupled with chromatographic separation techniques provides powerful tools for sensitive detection, identification, and quantification of compounds, including this compound, in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of compounds in biological fluids, plant extracts, and other complex matrices. This technique combines the separation power of HPLC with the specificity of MS/MS detection.

Applications: LC-MS/MS is instrumental in quantifying this compound at low concentrations, which is vital for pharmacokinetic studies or when analyzing it in trace amounts within natural product extracts dergipark.org.trresearchgate.net. The technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and matrix interference.

Methodology: Typically, this compound would be ionized using electrospray ionization (ESI) in positive mode ([M+H]⁺), and then specific fragment ions would be monitored in the MS/MS detector. Validation parameters like LOD and LOQ are critical for establishing the method's sensitivity and reliability for trace analysis.

Table 7.2.1: Representative LC-MS/MS Method Parameters for Alkaloid Quantification

| Parameter | Value/Description | Source/Context |

| Method | LC-ESI-MS/MS | Quantification of alkaloids researchgate.net; general application dergipark.org.trsci-hub.ru |

| Ionization Mode | Electrospray Ionization (ESI) Positive | Common for protonation of alkaloids |

| Precursor Ion (m/z) | [M+H]⁺ of this compound (~400.4) | Based on molecular weight of this compound |

| Product Ion(s) (m/z) | Specific fragments monitored for quantification | Requires experimental optimization and reference standards |

| Collision Energy | Optimized for fragmentation | Varies based on analyte and precursor ion |

| LOD | Typically pg/mL to ng/mL | Highly sensitive detection capability |

| LOQ | Typically ng/mL | Required for reliable quantification |

| Application | Sensitive quantification, trace analysis in matrices | Quantification of alkaloids in plant extracts researchgate.net; biological samples sci-hub.ru |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas.

Applications: HRMS is invaluable for the unambiguous identification and structural elucidation of compounds like this compound, especially when analyzing complex natural product mixtures or identifying unknown metabolites. The precise mass measurement allows for distinguishing between compounds with very similar nominal masses. This compound's computed accurate mass is recorded as 399.16818752 Da nih.gov.

Methodology: Often coupled with liquid chromatography (LC-HRMS), HRMS systems can provide elemental composition data with high confidence (typically < 5 ppm mass error), greatly aiding in the structural confirmation of this compound and its potential related compounds or degradation products.

Table 7.2.2: HRMS Parameters for this compound Identification